3-(2-Furyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZQKXZXWYCNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400129 | |
| Record name | 3-(2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112598-77-3 | |
| Record name | 3-(2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
The ¹H and ¹³C NMR spectra of 3-(2-Furyl)benzonitrile are defined by the distinct electronic environments of the protons and carbons on both the benzonitrile (B105546) and furan (B31954) rings. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the aromatic ring currents.
Proton (¹H) NMR Environment: The ¹H NMR spectrum is expected to show seven distinct signals in the aromatic region.
Furan Ring Protons: The furan ring contains three protons. The proton at the C5 position (H-5') is adjacent to the oxygen atom and typically appears at the most downfield position among the furan protons. The protons at the C3' and C4' positions (H-3', H-4') will show characteristic coupling patterns.
Benzonitrile Ring Protons: The benzonitrile ring has four protons. The substitution pattern leads to a complex splitting pattern. The proton at the C2 position, ortho to the nitrile group, is expected to be the most deshielded of the benzonitrile protons. The protons at C4, C5, and C6 will appear at slightly higher fields.
Carbon (¹³C) NMR Environment: The ¹³C NMR spectrum will display signals for all 11 carbon atoms in the molecule.
Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in a characteristic downfield region (around 118 ppm), clearly distinguished from the aromatic carbons.
Aromatic Carbons: The nine sp²-hybridized carbons of the furan and benzene (B151609) rings will resonate in the aromatic region of the spectrum (typically 110-150 ppm). The carbon atom attached to the nitrile group (C1) and the carbons linking the two rings (C3 and C2') are quaternary and will appear as weak signals. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electronic properties of the furan ring.
Predicted NMR Data for this compound
| Atom Type | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Furan H-3' | ~6.7 | Doublet of doublets (dd) |
| ¹H | Furan H-4' | ~6.5 | Doublet of doublets (dd) |
| ¹H | Furan H-5' | ~7.5 | Doublet of doublets (dd) |
| ¹H | Benzonitrile H-2 | ~8.0 | Singlet or Triplet (narrow) |
| ¹H | Benzonitrile H-4 | ~7.8 | Doublet of triplets (dt) |
| ¹H | Benzonitrile H-5 | ~7.5 | Triplet (t) |
| ¹H | Benzonitrile H-6 | ~7.6 | Doublet of triplets (dt) |
| ¹³C | C≡N | ~118 | Quaternary (s) |
| ¹³C | Aromatic C-H | 110-135 | CH (d) |
| ¹³C | Quaternary Aromatic C | 130-155 | Quaternary (s) |
While 1D NMR provides information on the chemical environment of individual nuclei, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's covalent framework. rsc.orgchemspider.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. chemspider.com For this compound, COSY would reveal correlations between adjacent protons on the furan ring (H-3' with H-4', and H-4' with H-5') and on the benzonitrile ring (H-4 with H-5, and H-5 with H-6). This confirms the connectivity within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. rsc.org It would be used to definitively assign each protonated carbon by linking the assigned proton signals from the ¹H NMR spectrum to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for establishing connectivity across quaternary (non-protonated) carbons. For instance, correlations from the furan protons (H-3' and H-5') to the benzonitrile carbon C3, and from the benzonitrile protons (H-2 and H-4) to the furan carbon C2', would confirm the precise connection point between the two rings. Correlations to the nitrile carbon would also be observed.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. nfdi4chem.de These techniques are complementary and are exceptionally useful for identifying the functional groups present in a molecule. nih.gov
Each functional group possesses characteristic vibrational frequencies that act as a molecular fingerprint.
C≡N Stretch: The nitrile group has a strong, sharp absorption band in a relatively clear region of the infrared spectrum. For benzonitrile and its derivatives, this C≡N stretching vibration is typically observed in the range of 2220-2240 cm⁻¹. nih.gov This band is a key diagnostic feature for the presence of the nitrile functionality.
Furan Ring Vibrations: The furan ring exhibits several characteristic vibrations. The C-O-C asymmetric stretching vibration usually appears as a strong band around 1250 cm⁻¹. Aromatic C=C stretching vibrations within the furan and benzonitrile rings are expected in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, typically in the 3030-3150 cm⁻¹ range. s4science.at
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Benzene & Furan Rings | 3150 - 3030 | Medium to Weak |
| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |
| C=C Stretch (Aromatic) | Benzene & Furan Rings | 1600 - 1450 | Medium to Strong |
| C-O-C Asymmetric Stretch | Furan Ring | ~1250 | Strong |
| C-H Out-of-Plane Bending | Benzene & Furan Rings | 900 - 675 | Strong |
While experimental spectroscopy provides direct data, computational methods can offer deeper insights. Anharmonic simulations of infrared spectra, often performed using generalized second-order vibrational perturbation theory (GVPT2), can predict vibrational frequencies with high accuracy. sigmaaldrich.com These simulations go beyond the simpler harmonic approximation and account for the anharmonic nature of molecular vibrations, leading to better agreement with experimental spectra.
For benzonitrile, anharmonic computations have shown excellent agreement with experimental results, with mean errors as low as 11 cm⁻¹. sigmaaldrich.com Such computational strategies can be extended to substituted derivatives like this compound. These simulations can help assign complex spectral regions where multiple vibrational modes overlap and can aid in the identification of combination bands and overtones that are not easily predicted from simple harmonic models. This synergy between computational and experimental spectroscopy provides a powerful approach for the complete vibrational analysis of complex aromatic molecules.
Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which is precise enough to distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₁₁H₇NO. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).
Calculated Exact Mass: 169.0528 g/mol
An HRMS experiment would ionize the molecule and measure its m/z value. The observation of an ion peak at or very near the calculated value (e.g., within 5 ppm) provides unambiguous confirmation of the molecular formula C₁₁H₇NO, ruling out other possible formulas with the same nominal mass of 169.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
A comprehensive search of crystallographic databases and the scientific literature did not yield any specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular conformation and intermolecular interactions based on experimental single-crystal X-ray diffraction is not possible at this time.
In the solid state, the packing of this compound molecules would be governed by various intermolecular interactions. The presence of the nitrile group introduces a significant dipole moment, which could lead to dipole-dipole interactions. Furthermore, the aromatic rings are capable of engaging in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. Weak C-H···N or C-H···O hydrogen bonds involving the furan oxygen or the nitrile nitrogen as acceptors are also plausible and could contribute to the stability of the crystal lattice.
To provide a concrete understanding of the three-dimensional structure and packing of this compound, experimental determination via single-crystal X-ray diffraction would be necessary. Such a study would provide precise measurements of bond lengths, bond angles, and dihedral angles, as well as definitive evidence of the types and geometries of intermolecular interactions present in the solid state.
Theoretical and Computational Chemistry Studies of 3 2 Furyl Benzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the relationship between a molecule's structure and its chemical behavior. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. explorationpub.comnih.gov The geometry optimization process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable structure. For 3-(2-Furyl)benzonitrile, DFT calculations, often using the B3LYP functional, are employed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. explorationpub.comresearchgate.net
A crucial aspect of the structure of this compound is the dihedral angle between the furan (B31954) and benzene (B151609) rings, which determines the planarity and extent of π-conjugation in the molecule. Theoretical studies on the closely related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have shown that its optimized geometry results in a planar conformation, where all atoms lie in the same plane, which maximizes electronic conjugation. nih.gov Similar planarity would be expected for this compound, stabilized by the conjugated π-system extending across both aromatic rings.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: This table contains representative values based on DFT calculations of similar molecular structures. Actual values would require a specific calculation for this molecule.
| Parameter | Description | Predicted Value |
|---|---|---|
| C≡N Bond Length | Length of the nitrile triple bond | ~1.15 Å |
| C-C (Ring-Ring) Bond Length | Length of the single bond connecting the furan and benzene rings | ~1.46 Å |
| C-O (Furan) Bond Length | Average length of carbon-oxygen bonds within the furan ring | ~1.36 Å |
| C-C≡N Bond Angle | Angle of the nitrile group relative to the benzene ring | ~179° |
| Ring-Ring Dihedral Angle | Torsional angle between the planes of the furan and benzene rings | ~0-5° |
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of organic reactions by analyzing the changes in electron density along the reaction pathway. luisrdomingo.com MEDT has been successfully applied to understand the reactivity and selectivity of [3+2] cycloaddition (32CA) reactions involving benzonitrile (B105546) derivatives. researchgate.netrsc.org
According to MEDT, the feasibility and mechanism of a reaction are dictated by the electronic structure of the reactants. mdpi.com Reactions are classified based on the nature of the electron density transfer at the transition state. For instance, many 32CA reactions involving benzonitrile oxide are classified as zwitterionic-type (zw-type), where the reaction's feasibility depends on the polar character, driven by the nucleophilic and electrophilic nature of the reactants. luisrdomingo.comacs.org
In the context of this compound, MEDT could be used to predict its reactivity in cycloaddition reactions where the nitrile group acts as a dipolarophile. The theory would analyze the global electron density transfer (GEDT) at the transition state to determine the polar nature of the reaction. researchgate.net Furthermore, a topological analysis of the Electron Localization Function (ELF) along the reaction coordinate would reveal the precise sequence of bond formation, clarifying whether the mechanism is concerted or stepwise. rsc.org This approach provides a detailed picture of how new covalent bonds are formed during a chemical transformation. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play the most significant role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comajchem-a.com Conversely, a small gap suggests that the molecule is more reactive.
For the related molecule 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations determined a HOMO-LUMO energy gap of approximately 4.458 eV. nih.gov This relatively large value suggests high electronic stability and thermodynamic stability. nih.gov A similar range would be anticipated for this compound. Analysis of the spatial distribution of these orbitals would show that the HOMO is likely localized over the electron-rich furan ring, while the LUMO may be distributed over the electron-withdrawing benzonitrile portion of the molecule.
Table 2: Calculated FMO Properties and Reactivity Descriptors Note: Values are based on the closely related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and are representative. nih.gov
| Parameter | Symbol | Definition | Predicted Value |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 eV |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 eV |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | ~4.5 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~2.25 eV |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~ -4.5 eV |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic properties, providing valuable information that complements experimental data.
While harmonic frequency calculations are straightforward, they often deviate from experimental infrared (IR) spectra because they neglect the anharmonicity of molecular vibrations. iastate.edu Anharmonic computations, such as those using second-order vibrational perturbation theory (VPT2), provide much more accurate predictions of vibrational frequencies, including overtones and combination bands. frontiersin.orgresearchgate.net
For aromatic nitriles like benzonitrile, anharmonic simulations using DFT (e.g., B3LYP functional) have shown excellent agreement with experimental gas-phase IR spectra. frontiersin.org The characteristic C≡N stretching frequency is a particularly useful IR probe. researchgate.net For this compound, anharmonic calculations would be expected to accurately predict this and other key vibrational modes, such as the C-H stretching of the aromatic rings and the various ring breathing and deformation modes. Comparing the computed spectrum with experimental data allows for a definitive assignment of the observed vibrational bands. orientjchem.org
Table 3: Representative Anharmonic Vibrational Frequencies for this compound Note: This table presents expected frequencies for key vibrational modes based on computational studies of benzonitrile and furan derivatives.
| Vibrational Mode | Description | Predicted Anharmonic Frequency (cm-1) | Expected Experimental Frequency (cm-1) |
|---|---|---|---|
| ν(C-H)Aromatic | Stretching of C-H bonds on benzene and furan rings | 3050 - 3150 | 3050 - 3150 |
| ν(C≡N) | Stretching of the nitrile triple bond | ~2230 | ~2230 |
| ν(C=C)Ring | Stretching of C=C bonds within the aromatic rings | 1450 - 1600 | 1450 - 1600 |
| δ(C-H)in-plane | In-plane bending of aromatic C-H bonds | 1000 - 1300 | 1000 - 1300 |
| γ(C-H)out-of-plane | Out-of-plane bending of aromatic C-H bonds | 750 - 950 | 750 - 950 |
Computational Studies of Reaction Mechanisms and Selectivity
Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. DFT calculations are routinely used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.govresearchgate.net The calculated activation energy (the energy difference between reactants and the transition state) determines the kinetic feasibility of a reaction pathway.
For this compound, computational studies can predict the selectivity of various reactions. For example, in electrophilic substitution reactions, the furan ring is generally more reactive than the benzene ring. osi.lvresearchgate.net DFT calculations can quantify this by comparing the activation energies for electrophilic attack at different positions on both rings. The position leading to the most stable intermediate (a σ-complex) via the lowest energy transition state will be the preferred site of reaction. osi.lv
Similarly, in reactions like the [3+2] cycloaddition, where multiple regioisomeric products are possible, DFT calculations can determine the most likely outcome by comparing the energy barriers of the competing pathways. nih.govmdpi.com The pathway with the lower activation Gibbs free energy will be kinetically favored, thus explaining the observed regioselectivity. mdpi.com These studies provide a molecular-level understanding of why a particular product is formed over others, guiding the rational design of synthetic strategies.
Regioselectivity, Stereoselectivity, and Chemoselectivity in Cycloaddition Reactions
While specific experimental studies on the cycloaddition reactions of this compound are not extensively documented, theoretical studies based on analogous compounds, particularly those involving benzonitrile oxide, provide a strong framework for predicting its behavior. Cycloaddition reactions, such as the [3+2] cycloaddition, are powerful methods for constructing five-membered heterocyclic rings. The selectivity of these reactions is governed by the electronic and steric properties of the reacting molecules.
Regioselectivity: In the context of a [3+2] cycloaddition, for instance between a nitrile oxide (derived from an aldehyde, though benzonitrile itself can react as a dipolarophile) and an alkene, the regioselectivity is determined by the alignment of the molecular orbitals of the reactants. DFT calculations on similar systems, such as the reaction between benzonitrile N-oxide and nitroethene, show that these reactions proceed in a highly selective manner. The reaction path leading to one regioisomer is often significantly lower in activation energy than the competing path. For this compound, the electron-donating nature of the furan ring and the electron-withdrawing nature of the nitrile group would create a specific electronic distribution across the molecule, strongly favoring one regioisomeric product over the other. Analysis of the Mulliken atomic spin densities and Parr functions at the different reaction sites can predict which atomic centers are most likely to form new bonds.
Stereoselectivity: The stereochemical outcome of a cycloaddition reaction is determined by the geometry of the transition state. Reactions can proceed through different stereoisomeric pathways (e.g., endo or exo), and computational modeling can calculate the activation energies for each. For reactions involving substituted dipolarophiles, high diastereoselectivity is often observed, with the formation of one diastereomer being kinetically favored. The steric bulk of the furyl and phenyl rings in this compound would play a crucial role in dictating the preferred stereochemical approach of a reacting partner, minimizing steric hindrance in the transition state.
Chemoselectivity: this compound possesses multiple potentially reactive sites, including the nitrile group, the furan ring, and the benzene ring. Chemoselectivity refers to the preferential reaction of one functional group over others. In cycloaddition reactions, the nitrile group is a primary site of reactivity, acting as a 1,3-dipole precursor or a dipolarophile. DFT studies indicate that the activation barriers for cycloaddition at the C≡N triple bond are generally lower than for reactions involving the aromatic rings, making the nitrile group the most probable site of reaction.
Table 1: Predicted Selectivity in a Hypothetical [3+2] Cycloaddition Reaction
| Selectivity Type | Governing Factors | Predicted Outcome for this compound |
|---|---|---|
| Regioselectivity | Frontier Molecular Orbital (FMO) overlap, electronic distribution | High, favoring the isomer dictated by the electronic influence of the furyl and nitrile groups. |
| Stereoselectivity | Steric hindrance in the transition state geometry | High, favoring the transition state with the least steric repulsion (e.g., exo over endo). |
| Chemoselectivity | Relative activation energies of competing reaction sites | High, with preferential reaction at the nitrile (C≡N) group. |
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the rate, yield, and selectivity of chemical reactions, particularly polar reactions like cycloadditions. Solvent effects arise from the differential stabilization of the reactants, transition state, and products.
Computational models, often using a polarizable continuum model (PCM), can simulate the effects of different solvents on reaction energetics. For cycloaddition reactions involving polar reactants, an increase in solvent polarity generally accelerates the reaction rate if the transition state is more polar than the reactants. This is because polar solvents will better solvate and stabilize the charge-separated transition state, thereby lowering the activation energy.
Conversely, if the reactants are more stabilized by the solvent than the transition state, a polar solvent may decrease the reaction rate. The Hughes-Ingold rules provide a qualitative framework for predicting these effects based on the development or dispersal of charge during the reaction. For this compound, which has a significant dipole moment, its reactivity in cycloadditions would be sensitive to the dielectric constant of the solvent. Solvents capable of hydrogen bonding could also interact with the nitrile nitrogen, potentially altering its reactivity and the reaction pathway.
Table 2: Predicted Effect of Solvent Polarity on Cycloaddition Rate
| Solvent Type | Dielectric Constant | Predicted Effect on Reaction Rate | Rationale |
|---|---|---|---|
| Nonpolar (e.g., n-Hexane) | Low | Slow | Minimal stabilization of the polar transition state. |
| Polar Aprotic (e.g., Acetonitrile) | High | Fast | Strong stabilization of the polar transition state through dipole-dipole interactions. |
| Polar Protic (e.g., Methanol) | High | Variable | Stabilization of the transition state, but potential for H-bonding with reactants could alter reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into conformational dynamics and non-covalent interactions that govern the macroscopic properties of a substance. For this compound, MD simulations can elucidate its preferred three-dimensional structure and how it interacts with itself and with solvent molecules.
Conformational Analysis: The molecule is not planar due to the single bond connecting the furan and benzene rings. Rotation around this bond leads to different conformers. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable (lowest energy) conformations. The dihedral angle between the two rings is a key parameter, and its distribution over the course of a simulation reveals the molecule's flexibility and preferred spatial arrangement.
Intermolecular Interactions: MD simulations of liquid benzonitrile have revealed significant intermolecular interactions, including hydrogen bonding and π-π stacking.
Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming weak C-H···N bonds with hydrogen atoms (particularly ortho-hydrogens) on adjacent molecules.
π-π Stacking: The aromatic phenyl rings can stack on top of each other, often in an anti-parallel orientation, due to favorable electrostatic and van der Waals interactions.
For this compound, these interactions would be more complex. Both the furan and benzene rings can participate in π-π stacking, and the presence of the furan's oxygen atom introduces another potential site for intermolecular interactions. MD simulations would be invaluable for understanding how these competing interactions dictate the local structure and bulk properties of the compound.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational modeling, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are essential tools in this field.
While direct SAR studies on this compound are limited, valuable inferences can be drawn from the closely related compound YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole), a known stimulator of soluble guanylate cyclase. SAR studies on YC-1 have highlighted the importance of the furan ring and its substituents for biological activity.
By applying computational modeling to this compound, a hypothetical SAR model can be constructed:
Alignment: A series of virtual analogues of this compound would be created and aligned based on their common scaffold.
Field Calculation: For each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated using CoMFA and CoMSIA methodologies.
Correlation: These calculated fields would be correlated with known (or predicted) biological activity data to generate a 3D-QSAR model.
The resulting model would produce 3D contour maps indicating which regions of space around the molecule should be modified to enhance activity. For example, a map might show that adding a bulky, electronegative group at a specific position on the phenyl ring, or a hydrogen bond donor on the furan ring, would lead to a more potent compound. This predictive power is crucial for guiding the synthesis of new, more effective molecules.
Table 3: Key Structural Features and Postulated SAR for this compound
| Molecular Fragment | Potential Role in Activity | Hypothetical Modification for Enhanced Activity (from 3D-QSAR) |
|---|---|---|
| Benzene Ring | Core scaffold, hydrophobic interactions | Addition of small, electron-withdrawing groups (e.g., fluorine) at the ortho or para positions. |
| Nitrile Group | Hydrogen bond acceptor, polar interactions | Replacement with another polar group (e.g., ester, amide) to probe binding pocket requirements. |
| Furan Ring | Key for binding, potential H-bond interactions via oxygen | Addition of a hydrogen bond donor (e.g., -OH, -NH2) to the 5' position, analogous to YC-1. |
| Overall Conformation | Dictates fit into a biological target's binding site | Introduction of substituents that restrict rotation to lock in the "active" conformation. |
Applications and Advanced Research Directions
Medicinal Chemistry and Biological Activity Investigations
The furan-benzonitrile core is a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. This has led to extensive research into the biological activities of its derivatives.
Structure-Activity Relationship (SAR) Studies of Benzonitrile-Furan Derivatives
Structure-Activity Relationship (SAR) is a critical concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. For benzonitrile-furan derivatives, SAR studies are crucial for optimizing their therapeutic effects by modifying their chemical structure. These studies reveal that substitutions on both the furan (B31954) and benzene (B151609) rings are key determinants of the compounds' biological activity.
For instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, which share the carbonitrile feature, SAR analysis showed that the 3-carbonitrile group, adjacent diphenyl groups, and the N-benzyl side chain were all important for the inhibitory potency against metallo-β-lactamases. Similarly, for benzofuran derivatives, SAR studies have found that introducing substituents at specific positions, such as an ester or heterocyclic ring at the C-2 position, was crucial for cytotoxic activity against cancer cells. chemicalbook.com The position of halogen substituents on the benzofuran ring is also a critical factor influencing biological activity. chemicalbook.com These principles guide chemists in designing new 3-(2-Furyl)benzonitrile derivatives with enhanced potency and selectivity for specific biological targets.
Exploration of Therapeutic Potential (e.g., Anti-inflammatory, Anti-oxidant, Anticancer, Antimicrobial, Anti-AIDS, Anti-diabetic)
The diverse biological activities of furan and benzonitrile-containing compounds make them attractive for drug discovery across multiple therapeutic areas. Benzofuran derivatives, for example, have shown potential in treating chronic conditions like hypertension and neurodegenerative diseases, as well as having anti-infective properties against viruses, bacteria, and parasites. chemicalbook.comrsc.org
Specifically in cancer research, derivatives incorporating the furan and nitrile moieties have been synthesized and evaluated. A study on (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile and related compounds found that they exhibited moderate anticancer activity, showing sensitivity to breast cancer cell lines MDA-MB-468 and T-47D. ntu.edu.sg Acrylonitrile, a related structural motif, is a scaffold found in numerous drugs and drug candidates with a wide array of biological activities. ntu.edu.sg The combination of the furan ring, known for its presence in biologically active molecules, with the thiazole and acrylonitrile moieties is anticipated to result in enhanced pharmacological properties. ntu.edu.sg
Urease Inhibition Studies of Furan Chalcone Derivatives
Urease is an enzyme that plays a role in infections caused by bacteria like Helicobacter pylori. Inhibiting this enzyme is a key strategy for treating these infections. Furan chalcones, which are structurally related to this compound, have been extensively studied as urease inhibitors. researchgate.net
In one study, a series of furan chalcone derivatives were synthesized and screened for their urease inhibitory potential. Several compounds showed promising activity, with two compounds, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one (IC₅₀ value of 16.13 ± 2.45 μM) and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one (IC₅₀ value of 18.75 ± 0.85 μM), proving to be more potent inhibitors than the reference drug thiourea (IC₅₀ = 21.25 ± 0.15 μM). researchgate.net SAR analysis of these chalcones revealed that the presence and position of chloro-substituents on the phenyl ring were critical for their inhibitory activity. Specifically, compounds with 2,5-dichloro and 2-chloro substitutions were the most active. researchgate.netresearchgate.net In contrast, compounds with nitro groups or certain other substitution patterns showed significantly decreased or no activity. researchgate.netnih.gov
Urease Inhibition Activity of Selected Furan Chalcone Derivatives
| Compound | Substitution Pattern | Urease Inhibition IC₅₀ (μM) | Activity Level |
|---|---|---|---|
| 4h | 2,5-dichloro | 16.13 ± 2.45 | High |
| 4s | 2-chloro | 18.75 ± 0.85 | High |
| Thiourea (Reference) | - | 21.25 ± 0.15 | Reference |
| 4f | 3,4-dichloro | 21.05 ± 3.52 | Good |
| 4o | 2,4-dichloro | 33.96 ± 9.61 | Better |
| 4p | 4-nitro | 52.64 ± 8.52 | Moderate |
| 4i | 2-chloro-5-nitro | 90.81 ± 8.99 | Low |
| 4g | 3,5-dichloro | Inactive | Inactive |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein (receptor). researchgate.net This method is invaluable in drug discovery for understanding interaction mechanisms and guiding the design of more potent inhibitors.
For furan-containing compounds, molecular docking has been successfully used to complement experimental findings. In the urease inhibition studies of furan chalcones, in silico molecular docking results were in agreement with the experimental biological data, helping to explain why certain derivatives were more potent than others. researchgate.net Docking simulations are widely applied to various scaffolds, including 1,2,4-triazole derivatives and benzimidazole compounds, to study their interactions with target enzymes responsible for conditions like oxidative stress or cancer. By visualizing the binding modes, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the ligand's affinity and activity. This computational insight accelerates the drug design process by prioritizing the synthesis of compounds with the highest predicted efficacy.
Development of Chemical Probes and Imaging Tools
Chemical probes are small molecules used to study and manipulate biological systems, while imaging tools help visualize these processes. The unique structures of furan-benzonitrile derivatives make them suitable scaffolds for developing such tools. The benzofuran core, for instance, is considered a promising target for creating chemical probes to explore neuroprotective pathways, particularly in the context of Alzheimer's disease.
The development of these tools often involves functionalizing a core scaffold, like this compound, with other chemical groups. For example, sulfonyl fluoride probes have been developed to covalently bind to specific amino acid residues in proteins, allowing for detailed study of protein function. Similarly, fluorescent tags can be attached to a high-affinity ligand to create probes that allow for the visualization of receptors in cells and tissues using fluorescence-based techniques. The furan-benzonitrile framework offers a versatile starting point for creating novel probes to investigate a wide range of biological targets and pathways.
Materials Science Applications
Beyond medicine, the furan-benzonitrile scaffold has potential applications in materials science, particularly in the field of organic electronics. Furan-based compounds are being investigated as sustainable, biomass-derived alternatives to the petroleum-based thiophene compounds commonly used in organic electronic devices. researchgate.net
Furan-containing semiconductors are attractive due to their high solubility, strong fluorescence, and good charge carrier mobility. These properties are essential for creating efficient organic field-effect transistors (OFETs) and organic photovoltaics (OSCs).
Benzonitrile (B105546) derivatives are also being explored for their use in Organic Light Emitting Diodes (OLEDs). Specific donor-acceptor-donor' (D-A-D') type benzonitrile compounds have been shown to exhibit thermally activated delayed fluorescence (TADF), a key property for creating highly efficient OLEDs. researchgate.net Furthermore, these materials can display mechanofluorochromism, where their light-emitting properties change in response to mechanical stress, highlighting their potential for use in advanced, stimuli-responsive optoelectronic applications. researchgate.net The combination of the furan and benzonitrile units could lead to novel materials with tailored electronic and photophysical properties for next-generation electronic devices.
Use in Polymer Additives for Insulating Films
While specific studies detailing the use of this compound as a polymer additive for insulating films are not widely documented in publicly available research, the properties of its constituent functional groups suggest potential in this area. Ceramic microspheres are known to be used as additives in paints and coatings to create insulating thermal barriers. hytechsales.com These additives work by creating a tightly packed layer that reflects and dissipates heat. hytechsales.com Similarly, organic molecules with specific electronic properties can be incorporated into polymer matrices to modify their dielectric and thermal characteristics. The polarity and aromatic nature of this compound could influence the dielectric constant and thermal stability of a polymer blend, which are critical parameters for insulating materials. Further research would be required to explore its efficacy and compatibility with various polymer systems for applications in insulating films.
Coordination Chemistry: Formation of Metal Complexes
The benzonitrile moiety is a well-established ligand in coordination chemistry. The nitrogen atom of the nitrile group (C≡N) possesses a lone pair of electrons that can coordinate to a metal center, typically in a σ-donating fashion. ua.ac.be This coordination strengthens the N≡C bond, which can be observed experimentally as a shift to a higher frequency (a positive shift of 20–45 cm⁻¹) in the nitrile's stretching band in infrared (IR) spectroscopy. ua.ac.be
While the benzonitrile group itself is a key player, the furan ring in this compound adds another layer of complexity and potential. Furan and its derivatives can coordinate to metals in various modes, including through the oxygen atom or the π-system of the ring (η² or η⁵ coordination). researchgate.net The specific coordination mode depends on the metal center, its oxidation state, and the other ligands present. For this compound, coordination could occur exclusively at the nitrile nitrogen, or the furan ring could also participate, potentially leading to the formation of bidentate or bridging complexes. Studies on related benzofuran derivatives have shown the formation of octahedral and tetrahedral complexes with various divalent metals. zenodo.org Although research specifically detailing the metal complexes of this compound is limited, the established reactivity of both furan and benzonitrile ligands suggests a rich and varied coordination chemistry awaiting exploration. ua.ac.beresearchgate.netchemmethod.com
Molecular Conductors and Molecular Electronics
The field of molecular electronics aims to use individual molecules or nanoscale assemblies of molecules as active components in electronic devices. sigmaaldrich.com Conjugated organic molecules, particularly those with furan and thiophene units, are of significant interest due to their tunable electronic properties. ntu.edu.sgfrontiersin.org The conductance of a molecule in such a device is highly dependent on its orbital structure, and phenomena like quantum interference can arise from the pathways available for electron tunneling. frontiersin.org
The structure of this compound, featuring a π-conjugated system linking an electron-donating furan ring to an electron-accepting benzonitrile group, makes it a candidate for studies in molecular electronics. Such donor-π-acceptor systems are fundamental to creating molecular rectifiers or switches. The electronic properties of furan itself have been extensively studied, and its incorporation into larger conjugated systems is a common strategy for developing novel materials for organic electronics. ntu.edu.sgresearchgate.net While direct application of this compound as a molecular conductor has not been extensively reported, its structural motifs are highly relevant to the ongoing design and synthesis of new materials for this advanced field. ntu.edu.sg
Non-linear Optical (NLO) Properties
Materials with significant non-linear optical (NLO) properties are crucial for applications in telecommunications, optical information processing, and photonics. ua.ac.be Organic molecules featuring a donor-π-acceptor (D-π-A) architecture are prime candidates for exhibiting second- and third-order NLO effects. nih.govmdpi.com These properties arise from the intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting part through a π-conjugated bridge. nih.govrsc.org
| Compound Type | Measured NLO Property | Typical Magnitude | Reference |
| Furan-based Hydrazones | Third-order susceptibility (χ³) | 10⁻¹³ esu | researchgate.net |
| Furan-based Hydrazones | Nonlinear refractive index (n₂) | 10⁻¹¹ cm²/W | researchgate.net |
| Poly(para-phenylene) type | Third-order susceptibility (χ³) | Varies with wavelength | arxiv.org |
| Benzonitrile Polymers | Second-order hyperpolarizability (γ) | Varies by substituent | researchgate.net |
This table presents typical values for related compound classes to illustrate the potential NLO properties of D-π-A systems.
Fluorescent Probes for Singlet Oxygen Detection
One of the most promising and well-researched applications of molecules containing a furan moiety is in the development of fluorescent probes for the detection of singlet oxygen (¹O₂). plos.orggoogle.com Singlet oxygen is a highly reactive oxygen species involved in various biological processes and in photodynamic therapy (PDT). google.commdpi.com Its detection is crucial for understanding these processes.
Furan derivatives serve as excellent chemical traps for ¹O₂. plos.org The detection mechanism is often a "click-on" process where the non-fluorescent or weakly fluorescent furan-containing probe reacts selectively with ¹O₂. This reaction, a [4+2] cycloaddition, forms a corresponding endoperoxide. researchgate.net The formation of the endoperoxide disrupts the quenching pathway that the furan ring previously provided, leading to a significant increase in the fluorescence of an attached fluorophore. plos.org
Research on furyl aryloxazole dyads has demonstrated the effectiveness of this approach. In their native state, the strong fluorescence of the aryloxazole moiety is quenched by the electron-rich furan. Upon selective oxidation by ¹O₂, a highly fluorescent product is formed. plos.org The reactivity and sensitivity of these probes can be fine-tuned by adding electron-donating or electron-withdrawing substituents to the furan ring. plos.org
| Probe Feature | Research Finding | Significance | Reference |
| Mechanism | Furan moiety acts as a ¹O₂ trap via [4+2] cycloaddition. | High selectivity for singlet oxygen over other reactive oxygen species. | plos.orgresearchgate.net |
| Signal Transduction | Reaction with ¹O₂ disrupts fluorescence quenching, causing a "turn-on" signal. | Allows for sensitive detection with a high signal-to-noise ratio. | plos.orggoogle.com |
| Performance | One promising furyl-based probe showed a 500-fold fluorescence increase upon reaction. | Demonstrates the potential for highly sensitive detection. | plos.org |
| Kinetics | The rate constant for trapping ¹O₂ for one dyad was measured at (5.8 ± 0.1) x 10⁷ M⁻¹s⁻¹. | Shows an efficient and rapid reaction suitable for real-time monitoring. | plos.org |
Analytical Chemistry and Sensing Applications
Development of Methods for Detection and Quantification
The development of analytical methods for the detection and quantification of this compound is intrinsically linked to its applications, particularly its use as a fluorescent probe. The primary method for quantifying its efficacy as a singlet oxygen sensor involves fluorescence spectroscopy. plos.org
The detection process relies on monitoring the change in fluorescence intensity over time. In its unreacted state, the molecule exhibits low fluorescence. Upon reaction with singlet oxygen, the formation of the endoperoxide product results in a new, highly fluorescent species. plos.org The increase in fluorescence intensity is directly proportional to the amount of singlet oxygen trapped, allowing for quantification.
Standard analytical techniques are used to characterize the probe and its reaction products to confirm the sensing mechanism. These methods include:
High-Performance Liquid Chromatography (HPLC): Used to verify the clean conversion of the probe into a single major fluorescent product. plos.org
Spectrophotometry: Changes in the UV-Vis absorption spectrum are monitored during the reaction with singlet oxygen, often revealing clear isosbestic points that indicate a clean transformation from reactant to product. plos.org
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques are essential for the initial synthesis and structural confirmation of this compound and its derivatives, as well as for identifying the structure of the final endoperoxide product. nih.govacs.org
These combined methods provide a robust framework for the detection, quantification, and validation of this compound in its role as a chemical sensor.
Chromatographic Analysis and Spectroscopic Quantification
The precise analysis and quantification of this compound are foundational for its application in research and industry. Methodologies for its separation and characterization draw from established techniques for related aromatic and heterocyclic compounds.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of benzonitrile derivatives. helixchrom.comzenodo.org For this compound, a reversed-phase HPLC method would likely be employed, utilizing a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, potentially with a phosphate buffer. helixchrom.com Detection is typically achieved using a UV detector, set at a wavelength determined from the compound's UV-Vis spectrum. helixchrom.com Gas chromatography (GC) also serves as a viable analytical tool, particularly for assessing purity and quantifying the compound in reaction mixtures. zenodo.org
Spectroscopic Quantification and Characterization: A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for elucidating the molecular structure. The spectra would show characteristic shifts for the protons and carbons in both the furan and benzonitrile rings, and their coupling patterns would confirm the 3-position linkage. acs.org
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups. Key vibrational bands for this compound would include a sharp peak around 2220-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretch, as well as peaks associated with C-H and C=C stretching of the aromatic rings and the C-O-C stretch of the furan moiety. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. zenodo.org
UV-Visible Spectroscopy: This technique helps in determining the electronic absorption properties of the molecule and is useful for quantitative analysis via HPLC-UV. researchgate.net
Table 1: Potential Analytical Methodologies for this compound
| Technique | Purpose | Typical Parameters | Reference |
|---|---|---|---|
| HPLC | Separation & Quantification | Column: C18; Mobile Phase: Acetonitrile/Water; Detection: UV (e.g., 220 nm) | helixchrom.comzenodo.org |
| GC-MS | Purity & Identification | Column: Capillary (e.g., DB-5); Detection: Mass Spectrometry | zenodo.org |
| ¹H & ¹³C NMR | Structural Elucidation | Solvent: CDCl₃ or DMSO-d₆ | acs.org |
| FT-IR | Functional Group ID | Key Bands: Nitrile (C≡N), Aromatic C=C, Furan C-O-C | researchgate.net |
Future Research Perspectives and Challenges
The unique hybrid structure of this compound, combining a biomass-derivable furan ring with a functional benzonitrile moiety, positions it as a molecule of interest for several advanced research directions.
Integration of Biomass Processing into Molecular Electronics Manufacturing
A significant challenge and opportunity lies in connecting sustainable chemical production with high-tech applications. Furan compounds, such as furfural and 5-hydroxymethylfurfural (HMF), are key platform molecules that can be produced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. nih.govmdpi.com There is growing interest in using these renewable furanic building blocks to create materials for organic electronics. rsc.org Research has demonstrated that furan-containing oligomers and polymers possess intriguing optoelectronic properties. rsc.org
The future integration of biomass processing into molecular electronics could involve the conversion of furfural into this compound, which would then serve as a monomer or precursor for electroactive materials. The challenge is to develop efficient, scalable catalytic processes that convert biomass-derived furans into high-purity aromatic compounds suitable for electronics, a field where performance is highly sensitive to impurities. rsc.orgrsc.org
Development of Novel Synthetic Protocols for Enhanced Sustainability
The development of green and sustainable synthetic routes is paramount for the future viability of fine chemicals. For this compound, this involves improving the sustainability of both the furan and benzonitrile components' synthesis and their subsequent coupling.
Recent work has focused on the renewable synthesis of furan derivatives, such as 3-(2-furyl)acrylic acid, from carbohydrate-derived furfurals using organocatalysts under solvent-free conditions. researchgate.net Similarly, green methods for producing benzonitriles are being explored, such as using recyclable ionic liquids that act as catalysts and solvents, thereby minimizing waste. rsc.orgresearchgate.net Future protocols could focus on a one-pot synthesis from biomass-derived furfural and a suitable benzene precursor, utilizing biocatalysis or continuous flow reactors to enhance efficiency and reduce environmental impact. rsc.org
Deeper Exploration of Biological Targets and Mechanisms of Action
The furan nucleus is a recognized scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comorientjchem.orgutripoli.edu.ly The biological activity is often attributed to the electron-rich nature of the furan ring and its ability to engage in various interactions with biological targets like enzymes and receptors. ijabbr.com
For this compound, a deeper exploration of its potential biological activities is a compelling research direction. Studies on related furan derivatives suggest that potential mechanisms could involve the inhibition of specific enzymes or the induction of apoptosis in cancer cells. orientjchem.org The nitrile group can also participate in crucial binding interactions. Future research should involve screening this compound against a range of biological targets to identify potential therapeutic applications.
Table 2: Established Biological Activities of Furan-Containing Compounds
| Activity Type | Examples of Biological Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth; some derivatives inhibit Mycobacterium tuberculosis. | orientjchem.orgresearchgate.net |
| Anticancer | Targeting cancer cells by inhibiting enzymes or inducing apoptosis. | orientjchem.org |
| Anti-inflammatory | Inhibition of COX enzymes. | orientjchem.org |
| Antiviral | Inhibition of viral replication (e.g., HIV, influenza). | orientjchem.org |
| CNS Activity | Modulation of neurotransmitter activity. | orientjchem.org |
Design of Next-Generation Functional Materials
The molecular structure of this compound makes it an attractive building block for next-generation functional materials. The furan component offers a bio-based origin and has been used to create high-performance thermosetting polymers, resins, and adhesives with unique properties like high char yield and tunable glass transition temperatures. digitellinc.com The rigid furan ring can be exploited in polymers like polyethylene furanoate (PEF), a bio-based alternative to PET. researchgate.net
Furthermore, the benzonitrile group is a known component in materials for organic electronics. The combination of the two moieties could lead to novel furan-based polymers with tailored electronic, thermal, and mechanical properties. Research could focus on synthesizing polyesters, polyamides, or polyurethanes incorporating the this compound unit to create new materials for composites, coatings, or advanced electronic applications. researchgate.netresearchgate.net The Diels-Alder reaction, a characteristic reaction of the furan ring, could also be exploited to create reversible or self-healing polymer networks. rsc.org
Conclusion
Summary of Key Findings and Advancements
The chemical compound 3-(2-Furyl)benzonitrile has emerged as a significant heterocyclic molecule, primarily utilized as a versatile building block in organic synthesis. sigmaaldrich.com Research has solidified its role as a key intermediate in the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. researchgate.netnbinno.com The unique arrangement of the furan (B31954) ring and the benzonitrile (B105546) moiety provides multiple reactive sites, allowing for a diverse range of chemical transformations. nbinno.com
Advancements in synthetic methodologies have been a central theme in the recent literature. The development of novel catalytic systems, including those based on palladium and copper, has enabled more efficient and selective synthesis of N-arylated heterocycles, a class of compounds to which this compound belongs. researchgate.netbenthamdirect.com These methods often offer improvements in yield, substrate scope, and reaction conditions over traditional synthetic routes. The nitrile group of the benzonitrile scaffold is particularly valuable, as it can be readily converted into other functional groups such as amines, amides, and carboxylic acids, further expanding the synthetic utility of its derivatives. nbinno.comnbinno.com
In the realm of medicinal chemistry, the furan nucleus is a well-established pharmacophore found in numerous biologically active compounds. ijabbr.comnih.gov Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govnih.gov While specific studies on the biological activity of this compound itself are not extensively detailed in publicly available research, its role as a precursor to pharmacologically active molecules is implied by the broader research on related furan and benzonitrile derivatives. nbinno.comresearchgate.net For instance, benzonitrile derivatives are key components in the synthesis of drugs for a variety of diseases. nbinno.comnih.gov
The following table summarizes the key research areas and applications for classes of compounds related to this compound:
| Compound Class | Key Research Area | Potential Applications |
| N-Arylated Heterocycles | Development of efficient synthetic methodologies (e.g., Pd, Cu catalysis). researchgate.netbenthamdirect.com | Medicinal chemistry, materials science, agrochemistry. benthamdirect.com |
| Furan Derivatives | Investigation of diverse biological activities. ijabbr.comnih.gov | Antibacterial, anti-inflammatory, and anticancer agents. nih.govnih.gov |
| Benzonitrile Derivatives | Use as versatile intermediates in organic synthesis. nbinno.comnbinno.com | Pharmaceuticals, agrochemicals, dyes, and pigments. nbinno.commedcraveonline.com |
Prognosis for Future Research Trajectories of this compound and Related Compounds
The future research landscape for this compound and its derivatives appears promising and is expected to branch into several key areas. A primary focus will likely be the continued exploration of its synthetic utility. The development of more sustainable and atom-economical synthetic methods, such as those utilizing visible-light-promoted or metal-free catalytic systems, will be a significant area of investigation. rsc.org Furthermore, the application of this compound in multicomponent reactions could provide rapid access to libraries of complex and structurally diverse molecules for high-throughput screening. rsc.org
A major thrust of future research will undoubtedly be in the domain of drug discovery and development. Given the established biological importance of both the furan and benzonitrile scaffolds, a systematic investigation into the pharmacological properties of novel compounds derived from this compound is warranted. nbinno.comijabbr.com This could involve the design and synthesis of derivatives as potential inhibitors of specific biological targets, such as enzymes or receptors implicated in various diseases. Research into derivatives as potential anticancer agents, drawing inspiration from other furan-containing compounds that have shown cytotoxic activity, could be a particularly fruitful avenue. nih.govresearchgate.net
In the field of materials science, the electronic properties imparted by the conjugated system of this compound could be exploited in the design of novel organic materials. nbinno.com Future studies may focus on incorporating this moiety into polymers or small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The unique combination of the electron-rich furan ring and the electron-withdrawing nitrile group could lead to materials with interesting photophysical properties.
Finally, there is a growing interest in the use of bio-based furanics as renewable building blocks for chemical synthesis. nih.gov Future research could explore the synthesis of this compound from renewable feedstocks, aligning with the principles of green chemistry and sustainability. This would not only enhance the environmental profile of its production but also open up new avenues for the creation of bio-derived materials and pharmaceuticals.
Q & A
What are the common synthetic routes for 3-(2-Furyl)benzonitrile, and how can experimental parameters be optimized?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves cross-coupling reactions or condensation strategies. Key approaches include:
- Suzuki-Miyaura Coupling: Aryl halides (e.g., 3-bromobenzonitrile) can react with 2-furylboronic acid under palladium catalysis. Optimization requires careful control of solvent (e.g., DMF or THF), base (e.g., KCO), and temperature (80–120°C) to maximize yield .
- Condensation Reactions: Analogous to methods used for 2-(3-benzoylphenyl)propionitrile, furfural derivatives may undergo nucleophilic substitution with benzonitrile precursors in the presence of acidic or basic catalysts .
- One-Step Functionalization: Direct nitrile introduction via cyano-dehalogenation of halogenated precursors, as demonstrated for dichloro-fluorobenzonitrile derivatives, using CuCN or KCN under reflux conditions .
Table 1: Synthetic Route Comparison
| Method | Yield Range | Key Parameters |
|---|---|---|
| Suzuki Coupling | 60–85% | Pd(PPh), 100°C, 12h |
| Acid-Catalyzed Cond. | 40–70% | HSO, 80°C, 6h |
| Cyano-Dehalogenation | 50–75% | CuCN, DMF, 120°C, 24h |
How can spectroscopic techniques (NMR, FT-IR, UV-Vis) be employed to characterize this compound?
Level: Basic
Methodological Answer:
- H/C NMR: The furyl group’s protons (δ 6.2–7.4 ppm) and benzonitrile’s aromatic protons (δ 7.5–8.3 ppm) show distinct splitting patterns. The nitrile carbon appears at ~115 ppm in C NMR, while furyl carbons resonate at 110–150 ppm .
- FT-IR: The nitrile group exhibits a sharp C≡N stretch at ~2220 cm. Furyl C-O-C vibrations appear at 1250–1050 cm .
- UV-Vis: Conjugation between the furyl and benzonitrile moieties results in absorption maxima near 270–290 nm (π→π* transitions), useful for photochemical studies .
What computational strategies predict the reactivity and electronic properties of this compound?
Level: Advanced
Methodological Answer:
- Fukui Analysis: Local softness and Fukui indices identify nucleophilic (furyl oxygen) and electrophilic (nitrile carbon) sites, guiding functionalization .
- ELF/LOL Maps: Electron Localization Function (ELF) maps visualize electron density distribution, while Localized Orbital Locator (LOL) maps highlight charge transfer between furyl and benzonitrile groups .
- DFT Calculations: B3LYP/6-311+G(d,p) basis sets optimize geometry and predict HOMO-LUMO gaps (e.g., ~4.5 eV), correlating with experimental redox behavior .
How can structure-activity relationship (SAR) studies guide the design of this compound analogs?
Level: Advanced
Methodological Answer:
- Substituent Variation: Introducing electron-withdrawing groups (e.g., -NO) at the benzonitrile para-position enhances electrophilicity, as seen in pyrimidinyl-substituted analogs with improved bioactivity .
- Heterocycle Replacement: Replacing furyl with thienyl or pyridyl groups alters π-stacking interactions, as demonstrated in mGlu5 receptor antagonists .
- Pharmacophore Modeling: Molecular docking (e.g., AutoDock Vina) identifies critical binding interactions, such as hydrogen bonding with nitrile and hydrophobic contacts with furyl .
What are the thermal stability and decomposition pathways of this compound under pyrolysis conditions?
Level: Basic
Methodological Answer:
At temperatures >600°C, benzonitrile derivatives undergo fragmentation via nitrene intermediates. Key pathways include:
- Cyanide Loss: Detected via GC-MS as HCN (m/z 27) and furan derivatives (m/z 68) .
- Radical Recombination: Formation of biphenyl derivatives observed in pyrolysis of nitroarenes, suggesting similar mechanisms for furyl-substituted analogs .
How can reactive intermediates in this compound synthesis be stabilized or trapped?
Level: Advanced
Methodological Answer:
- Boronate Esters: Use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups protects intermediates during cross-coupling, enabling later-stage functionalization .
- In Situ Trapping: Additives like TEMPO stabilize radical intermediates during photochemical reactions, preventing side-product formation .
How to resolve contradictions between computational predictions and experimental spectroscopic data?
Level: Advanced
Methodological Answer:
- Solvent Effect Modeling: Include implicit solvent models (e.g., PCM) in DFT calculations to account for shifts in NMR/UV-Vis data .
- Dynamic Effects: MD simulations (e.g., AMBER) assess conformational flexibility, explaining discrepancies in NOE correlations .
What safety protocols are recommended for handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
